molecular formula C8H8BNO6 B591704 (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid CAS No. 85107-56-8

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Cat. No. B591704
CAS RN: 85107-56-8
M. Wt: 224.963
InChI Key: NLNDQDNATQPFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)phenylboronic Acid is used in the synthesis and evaluation of several organic compounds .


Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation . The synthesis also involves a sequence of hydroboration-deboronation .


Chemical Reactions Analysis

4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various chemical reactions including the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid include a melting point of 197-200 °C (lit.) . It is soluble in methanol .

Scientific Research Applications

  • “(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C8H8BNO6 . It has a molecular weight of 224.97 and is typically stored under an inert atmosphere at temperatures between 2-8°C . This compound is typically sold in solid form .
  • Photocatalysis and Biosensing : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

  • Biological Applications of Covalent Organic Frameworks (COFs) : COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The integration of naturally occurring porphyrin molecules in COFs has garnered significant attention, particularly in the realm of biology .

  • Energy Conversion and Storage Systems : 2D MXenes have applications in energy storage, such as electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .

  • Photocatalysis and Biosensing : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

  • Biological Applications of Covalent Organic Frameworks (COFs) : COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The integration of naturally occurring porphyrin molecules in COFs has garnered significant attention, particularly in the realm of biology .

  • Energy Conversion and Storage Systems : 2D MXenes have applications in energy storage, such as electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .

Safety And Hazards

4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid could involve its use in water instead of HCl for the hydrolysis, enabling the synthesis of diketal 13c in a good 65% yield .

properties

IUPAC Name

(4-methoxycarbonyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNDQDNATQPFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659397
Record name [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

CAS RN

85107-56-8
Record name [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.